4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide
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Overview
Description
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple piperidine and sulfonyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline, which is then subjected to further reactions to introduce the benzamide and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonyl and piperidine groups.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and piperidine groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline: A simpler compound with similar functional groups but lacking the benzamide and additional aromatic rings.
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: Another compound with a sulfonyl group and a different heterocyclic structure
Uniqueness
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide is unique due to its complex structure, which includes multiple piperidine and sulfonyl groups, as well as benzamide and aromatic rings
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N4O6S2/c1-27-19-28(2)24-45(23-27)53(49,50)37-13-7-33(8-14-37)41(47)43-39-17-11-35(21-31(39)5)36-12-18-40(32(6)22-36)44-42(48)34-9-15-38(16-10-34)54(51,52)46-25-29(3)20-30(4)26-46/h7-18,21-22,27-30H,19-20,23-26H2,1-6H3,(H,43,47)(H,44,48) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZYCZUQMHJHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CC(CC(C6)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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